2-(Benzyloxy)-4-boronobenzoic acid
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Overview
Description
2-(Benzyloxy)-4-boronobenzoic acid is an organic compound that features both a benzyloxy group and a boronic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-boronobenzoic acid typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-boronobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The boronic acid group can be reduced to form a corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
2-(Benzyloxy)-4-boronobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-boronobenzoic acid in chemical reactions typically involves the following steps:
Activation of the Boronic Acid Group: In Suzuki-Miyaura coupling, the boronic acid group is activated by a base, forming a boronate species.
Transmetalation: The boronate species undergoes transmetalation with a palladium complex, transferring the organic group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the benzyloxy group.
4-Boronobenzoic Acid: Similar but lacks the benzyloxy group.
Benzyloxybenzoic Acid: Similar but lacks the boronic acid group.
Uniqueness
2-(Benzyloxy)-4-boronobenzoic acid is unique due to the presence of both the benzyloxy and boronic acid groups, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H13BO5 |
---|---|
Molecular Weight |
272.06 g/mol |
IUPAC Name |
4-borono-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C14H13BO5/c16-14(17)12-7-6-11(15(18)19)8-13(12)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2,(H,16,17) |
InChI Key |
GRRKKLQFOTUTHL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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